molecular formula C20H27N5O B12264273 4-(4-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine

4-(4-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine

Cat. No.: B12264273
M. Wt: 353.5 g/mol
InChI Key: JQFBRDUCBHOCOE-UHFFFAOYSA-N
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Description

4-(4-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a morpholine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by their coupling with the morpholine ring. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired rings.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

4-(4-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe to investigate biological pathways and interactions at the molecular level.

    Medicine: This compound is explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease processes.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.

    Flumatinib: Another tyrosine kinase inhibitor with structural similarities to imatinib.

    Piperazine derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

4-(4-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical transformations makes it a versatile compound for research and therapeutic applications.

Properties

Molecular Formula

C20H27N5O

Molecular Weight

353.5 g/mol

IUPAC Name

4-[4-[4-[(3-methylphenyl)methyl]piperazin-1-yl]pyrimidin-2-yl]morpholine

InChI

InChI=1S/C20H27N5O/c1-17-3-2-4-18(15-17)16-23-7-9-24(10-8-23)19-5-6-21-20(22-19)25-11-13-26-14-12-25/h2-6,15H,7-14,16H2,1H3

InChI Key

JQFBRDUCBHOCOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4

Origin of Product

United States

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